REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1.ClC1C=CC=CC=1.[S:19](=[O:23])(=[O:22])([OH:21])N>CN1CCCC1=O>[NH2:1][C:2]1[C:7]([S:19]([OH:23])(=[O:22])=[O:21])=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1
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Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Type
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CUSTOM
|
Details
|
whilst stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture is stirred for 8 hours at this temperature
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Duration
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8 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the reaction mixture is filtered
|
Type
|
WASH
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Details
|
the residue is washed with trichloroethylene
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Type
|
CUSTOM
|
Details
|
recrystallised from 200 ml of water
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Type
|
CUSTOM
|
Details
|
The crystals which have precipitated
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
STIRRING
|
Details
|
stirred for one hour at 75°C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
separated from the organic solvent by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 80°C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |